molecular formula C21H16N2O2 B1316038 Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate CAS No. 229020-86-4

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Cat. No.: B1316038
CAS No.: 229020-86-4
M. Wt: 328.4 g/mol
InChI Key: BOPARTZFXUIWDL-UHFFFAOYSA-N
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Description

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a complex organic compound with the molecular formula C21H16N2O2. It is a derivative of indole and carbazole, which are both significant structures in organic chemistry due to their biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and carbazole precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated indole or carbazole derivatives .

Scientific Research Applications

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate involves its interaction with various molecular targets. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is unique due to its specific structure, which combines elements of both indole and carbazole. This unique structure gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-2-25-21(24)19-18-13-8-4-6-10-16(13)22-17(18)11-14-12-7-3-5-9-15(12)23-20(14)19/h3-11,22-23H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPARTZFXUIWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572877
Record name Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229020-86-4
Record name Indolo[3,2-b]carbazole-6-carboxylic acid, 5,11-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229020-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Reactant of Route 2
Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
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Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
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Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Reactant of Route 5
Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Reactant of Route 6
Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

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